methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate

Solubility Physicochemical Properties Bioavailability

Methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate (CAS 93521-65-4) is a 5-nitro-substituted benzimidazole-2-carboxylate ester with the molecular formula C9H7N3O4 and molecular weight 221.17 g/mol. The compound features a nitro group at the 5-position of the benzimidazole core and a methyl ester at the 2-position, imparting electron-withdrawing character and enabling diverse chemical derivatization pathways.

Molecular Formula C9H7N3O4
Molecular Weight 221.172
CAS No. 93521-65-4
Cat. No. B2804445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate
CAS93521-65-4
Molecular FormulaC9H7N3O4
Molecular Weight221.172
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C9H7N3O4/c1-16-9(13)8-10-6-3-2-5(12(14)15)4-7(6)11-8/h2-4H,1H3,(H,10,11)
InChIKeyYXDYHFYQRLFAFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-Nitro-1H-benzo[d]imidazole-2-carboxylate (CAS 93521-65-4) Procurement and Differentiation Guide


Methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate (CAS 93521-65-4) is a 5-nitro-substituted benzimidazole-2-carboxylate ester with the molecular formula C9H7N3O4 and molecular weight 221.17 g/mol . The compound features a nitro group at the 5-position of the benzimidazole core and a methyl ester at the 2-position, imparting electron-withdrawing character and enabling diverse chemical derivatization pathways . As a versatile heterocyclic building block, it serves as a precursor in medicinal chemistry programs targeting phosphodiesterase inhibition and antiparasitic agents [1], while also finding application in materials science as a corrosion inhibitor intermediate .

Why Methyl 5-Nitro-1H-benzo[d]imidazole-2-carboxylate Cannot Be Substituted with Generic Analogs


The substitution pattern of methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate creates a distinct physicochemical and reactivity profile that cannot be replicated by generic benzimidazole-2-carboxylates. The electron-withdrawing 5-nitro group reduces aqueous solubility by approximately 62% compared to the unsubstituted analog (0.29 g/L versus 0.76 g/L at 25°C) , fundamentally altering partitioning behavior in biological assays and synthetic workflows. Critically, the nitro group serves as both a pharmacophore for enzymatic recognition—enabling interactions with PDE and xanthine oxidase targets —and a synthetic handle for reduction to amine derivatives, a transformation unavailable to non-nitrated analogs. Furthermore, the methyl ester at the 2-position provides a hydrolytically labile moiety suitable for prodrug design or further functionalization, distinguishing this scaffold from ethyl ester variants that exhibit different metabolic stability and synthetic reactivity [1].

Quantitative Differentiation Evidence: Methyl 5-Nitro-1H-benzo[d]imidazole-2-carboxylate Versus Structural Analogs


Aqueous Solubility Reduction: Nitro-Substituted Versus Unsubstituted Benzimidazole-2-Carboxylate

The introduction of the 5-nitro substituent markedly reduces aqueous solubility compared to the parent benzimidazole-2-carboxylate scaffold. Methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate exhibits a calculated aqueous solubility of 0.29 g/L at 25°C . In contrast, the unsubstituted analog methyl 1H-benzo[d]imidazole-2-carboxylate (CAS 5805-53-8) demonstrates a calculated solubility of 0.76 g/L at 25°C . This represents a 62% reduction in water solubility attributable directly to the electron-withdrawing nitro group.

Solubility Physicochemical Properties Bioavailability

Synthetic Accessibility: Documented High-Yield Preparation Route

A validated synthetic protocol for methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate has been documented in patent literature with a demonstrated 91% isolated yield [1]. The method proceeds via cyclocondensation of 5-nitro-2-(trichloromethyl)-1H-benzo[d]imidazole with methanol in the presence of sodium carbonate and sodium bicarbonate under reflux conditions. While direct comparative yield data for alternative synthetic routes are not publicly available, the 91% yield establishes a performance benchmark that potential alternative building blocks lacking published high-yield protocols cannot demonstrably match.

Synthetic Methodology Building Block Process Chemistry

Nitro Group as a Redox-Active Pharmacophore: Class-Level PDE Inhibitory Activity

In a systematic structure-activity relationship study of 6-nitrobenzimidazole derivatives, ten compounds exhibited phosphodiesterase inhibitory activity with IC50 values spanning 1.5 ± 0.043 μM to 294.0 ± 16.7 μM [1]. Notably, the most potent compound in this series (Compound 30) achieved an IC50 of 1.5 ± 0.043 μM, representing a >180-fold improvement over the EDTA standard control (IC50 = 274 ± 0.007 μM). While methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate itself was not directly assayed in this study, the 5-nitrobenzimidazole core shared by all active compounds establishes the nitro group as essential for PDE inhibitory activity within this chemotype [1].

Phosphodiesterase Inhibition Enzyme Assay Medicinal Chemistry

Binding Affinity to Nitric Oxide Synthase: Documented Kd Value

Methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate has been evaluated for binding to nitric oxide synthase oxygenase from Bacillus subtilis, yielding a measured Kd of 4.47 × 10³ nM (4.47 μM) [1]. The assay measured the difference between imidazole-bound low-spin (430 nm) and inhibitor-bound high-spin (395 nm) spectral peaks. While this binding affinity is modest, the existence of a documented Kd value provides a reference point that is absent for the unsubstituted benzimidazole-2-carboxylate analog (CAS 5805-53-8), for which no such binding data are reported in the BindingDB repository.

Enzyme Inhibition Nitric Oxide Synthase Binding Affinity

Molecular Weight and Physicochemical Differentiation from Parent Scaffold

The addition of the 5-nitro group to the benzimidazole-2-carboxylate scaffold increases molecular weight by 45.0 g/mol compared to the parent compound—from 176.17 g/mol (CAS 5805-53-8) to 221.17 g/mol (CAS 93521-65-4) . This 25.5% increase in molecular mass, coupled with the introduction of two additional oxygen atoms and one nitrogen atom, fundamentally alters the compound's position in chemical property space. The nitro substituent also contributes to an increased calculated density of 1.527 ± 0.06 g/cm³ at 20°C , compared to 1.324 ± 0.06 g/cm³ for the unsubstituted analog .

Physicochemical Properties Molecular Descriptors Chemical Space

Validated Application Scenarios for Methyl 5-Nitro-1H-benzo[d]imidazole-2-carboxylate Procurement


Medicinal Chemistry: PDE Inhibitor Lead Optimization Programs

As a 5-nitrobenzimidazole-2-carboxylate building block, this compound serves as a core scaffold for phosphodiesterase inhibitor development. SAR studies confirm that 6-nitrobenzimidazole derivatives achieve PDE inhibition with IC50 values as low as 1.5 ± 0.043 μM, a >180-fold improvement over EDTA controls [1]. The methyl ester at the 2-position provides a hydrolyzable prodrug moiety or synthetic handle for amide coupling, while the nitro group can be reduced to an amine for further diversification. This positions the compound as a strategic intermediate for PDE-targeted programs where the nitro group is essential for activity.

Chemical Biology: Nitric Oxide Synthase Probe Development

The documented Kd of 4.47 μM for nitric oxide synthase oxygenase from B. subtilis [1] establishes a baseline binding profile for this scaffold. While modest, this affinity provides a starting point for fragment-based drug discovery or structure-guided optimization. The availability of a measured binding constant enables quantitative structure-activity relationship (QSAR) modeling that would be impossible with uncharacterized analogs.

Organic Synthesis: Versatile Benzimidazole Building Block with Documented High-Yield Route

A validated synthetic protocol achieving 91% isolated yield has been documented [1], demonstrating preparative accessibility. The compound's dual functionality—nitro group for reduction chemistry and methyl ester for hydrolysis/amidation—enables divergent synthesis strategies. With purity specifications of ≥96% from commercial suppliers and documented MS characterization (m/z 221.9 [M+1]), the compound meets the identity and purity requirements for reproducible research use.

Materials Science: Corrosion Inhibitor Intermediate Development

The 5-nitro group and methyl ester enable metal surface passivation applications [1]. The electron-withdrawing nitro substituent modulates the compound's interaction with metal surfaces, while the benzimidazole core provides coordination sites for surface binding. The compound's calculated density (1.527 g/cm³) and solubility profile (0.29 g/L in water) inform formulation strategies for corrosion inhibition studies.

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